6-(4-Iodophenyl)-6-oxohexanoic acid
CAS No.: 854658-73-4
Cat. No.: VC2289219
Molecular Formula: C12H13IO3
Molecular Weight: 332.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 854658-73-4 |
---|---|
Molecular Formula | C12H13IO3 |
Molecular Weight | 332.13 g/mol |
IUPAC Name | 6-(4-iodophenyl)-6-oxohexanoic acid |
Standard InChI | InChI=1S/C12H13IO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16) |
Standard InChI Key | XQGYDLUMTFGDSY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)CCCCC(=O)O)I |
Canonical SMILES | C1=CC(=CC=C1C(=O)CCCCC(=O)O)I |
Introduction
Chemical Structure and Properties
6-(4-Iodophenyl)-6-oxohexanoic acid features a phenyl ring with an iodine atom at the para position, connected to a hexanoic acid chain with a ketone functionality at the sixth carbon. The molecular formula of this compound is C₁₂H₁₃IO₃, which distinguishes it from related compounds in the same structural family. The presence of both the iodine atom and the carboxylic acid group makes this compound versatile for various chemical reactions and applications.
The structural features of this compound can be better understood by comparing it with related compounds. For instance, 6-(4-hydroxyphenyl)-6-oxohexanoic acid (CAS: 5537-75-7) has a molecular weight of 222.237 g/mol and a molecular formula of C₁₂H₁₄O₄ . Given that 6-(4-Iodophenyl)-6-oxohexanoic acid contains an iodine atom (atomic weight 126.90) instead of a hydroxyl group (atomic weight 17.01), we can calculate that its molecular weight would be significantly higher.
Table 1: Comparative Properties of 6-(4-Iodophenyl)-6-oxohexanoic acid and Related Compounds
Synthesis Methods
The synthesis of 6-(4-Iodophenyl)-6-oxohexanoic acid follows methods established for similar compounds in the 6-aryl-4-oxohexanoic acids class. According to published research, the synthesis of compounds in this class typically involves a condensation reaction followed by a reduction step .
The typical synthetic route begins with the condensation of an appropriate aldehyde (in this case, 4-iodobenzaldehyde) with levulinic acid (4-oxopentanoic acid). This reaction employs catalytic amounts of piperidine and acetic acid in toluene as the solvent. The condensation produces 6-(4-iodophenyl)-4-oxohex-5-enoic acid as an intermediate product .
Subsequently, this intermediate undergoes reduction using hydrogen at room temperature with palladium (10% on carbon) serving as the catalyst. This reduction step transforms the intermediate into the target compound 6-(4-Iodophenyl)-6-oxohexanoic acid. In certain instances, a lactone derivative may form as a by-product during this synthetic process, which requires careful purification techniques to isolate the desired compound .
Table 2: Synthesis Route for 6-(4-Iodophenyl)-6-oxohexanoic acid
Step | Reagents | Conditions | Product |
---|---|---|---|
1 | 4-Iodobenzaldehyde + Levulinic acid | Piperidine, Acetic acid, Toluene | 6-(4-Iodophenyl)-4-oxohex-5-enoic acid |
2 | Intermediate from Step 1 | H₂, Pd (10%/C), Room temperature | 6-(4-Iodophenyl)-6-oxohexanoic acid |
Chemical Reactivity
The chemical reactivity of 6-(4-Iodophenyl)-6-oxohexanoic acid stems from its three key functional groups: the carboxylic acid, the ketone, and the iodine-substituted phenyl ring. Each of these groups participates in distinct chemical reactions, making this compound a versatile building block in organic synthesis.
The carboxylic acid moiety can undergo typical reactions including esterification, amidation, and decarboxylation under appropriate conditions. The ketone group is susceptible to reduction reactions to form alcohols, and can also participate in nucleophilic addition reactions. These functionalities make the compound useful in constructing more complex molecular architectures .
Perhaps the most distinctive feature of this compound is the iodine substituent on the phenyl ring. The carbon-iodine bond can participate in various coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These transformations are particularly valuable in synthetic organic chemistry as they enable the formation of new carbon-carbon bonds under relatively mild conditions. The iodine atom's larger size and higher polarizability compared to other halogens influence the compound's interactions and reactivity in both chemical and biological systems.
Biological and Pharmacological Properties
6-(4-Iodophenyl)-6-oxohexanoic acid belongs to a class of compounds that have demonstrated significant biological activities, particularly anti-inflammatory properties. Research on 6-aryl-4-oxohexanoic acids has shown that they can affect eicosanoid metabolism, which plays a crucial role in inflammatory processes .
Studies have evaluated compounds in this class using models typically employed for assessing non-steroidal anti-inflammatory drugs (NSAIDs). These include in vitro assays examining the effect on arachidonic acid metabolism using human whole blood, as well as in vivo tests such as the carrageenan-induced rat paw edema test. Some compounds in this structural family have shown higher in vivo activity compared to established NSAIDs like fenbufen at equivalent dose levels .
The specific anti-inflammatory mechanism of 6-(4-Iodophenyl)-6-oxohexanoic acid likely involves interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the iodine atom can participate in halogen bonding. These interactions potentially influence the compound's binding to proteins, enzymes, and other biomolecules involved in inflammatory pathways, thereby modulating their activity.
Applications in Research and Development
The unique structural features and reactivity of 6-(4-Iodophenyl)-6-oxohexanoic acid make it valuable in several research applications. In the field of medicinal chemistry, this compound serves as an important intermediate for developing novel therapeutic agents, particularly those targeting inflammatory conditions .
Future Research Directions
Future research on 6-(4-Iodophenyl)-6-oxohexanoic acid could explore several promising avenues. Structure-activity relationship studies comparing this compound with analogs bearing different halogens (fluorine, chlorine, bromine) at the para position would provide valuable insights into how the nature of the halogen affects biological activity. This information could guide the development of optimized compounds with enhanced therapeutic potential .
Additional investigation into the specific molecular targets and binding modes of this compound would help elucidate its mechanism of action in biological systems. Computational studies, including molecular docking and dynamics simulations, could provide theoretical insights into these interactions, guiding experimental design.
Furthermore, exploring the utility of this compound as a synthetic intermediate in the preparation of more complex bioactive molecules represents another promising research direction. The development of efficient synthetic methodologies leveraging the reactivity of the iodine substituent could enable access to novel structural scaffolds with potential applications in drug discovery .
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